Glycidyl neodecanoate
Description
Significance and Research Context of Glycidyl (B131873) Neodecanoate
The primary significance of glycidyl neodecanoate in chemical research lies in its function as a reactive diluent and a building block for high-performance polymers. raysenchemical.comsmolecule.comcaloongchem.com Its incorporation into polymer chains can significantly enhance properties such as weatherability, acid resistance, and appearance. pcimag.com The compound is typically synthesized through the reaction of neodecanoic acid with epichlorohydrin. raysenchemical.comcaloongchem.comatamanchemicals.com Neodecanoic acid itself is produced via the Koch reaction, where olefins react with carbon monoxide and water. pcimag.compcimag.com
The research context of this compound is broad, spanning from industrial coatings and adhesives to the development of advanced composite materials. smolecule.comatamanchemicals.com It is particularly noted for its use in producing solvent-free coatings that cure at ambient temperatures, addressing the growing demand for environmentally friendly solutions by reducing volatile organic compound (VOC) emissions. raysenchemical.comresearchgate.net
Table 1: Key Properties of this compound
| Property | Value |
| Molecular Formula | C13H24O3 atamanchemicals.comnih.gov |
| Molecular Weight | 228.33 g/mol atamanchemicals.com |
| Appearance | Clear yellow liquid atamanchemicals.comnih.govchemicalbook.com |
| Boiling Point | 269–272 °C industrialchemicals.gov.au |
| Density | ~0.97 g/mL at 25 °C nih.govchemicalbook.com |
| Water Solubility | Insoluble atamanchemicals.comnih.govchemicalbook.com |
| CAS Number | 26761-45-5 raysenchemical.comatamanchemicals.comnih.gov |
This table provides a summary of the key physical and chemical properties of this compound.
Overview of this compound's Role in Polymer Science and Materials Chemistry
In polymer science, this compound's primary role is that of a reactive diluent in epoxy resin formulations. smolecule.comcaloongchem.comatamanchemicals.com Its low viscosity helps to reduce the viscosity of the resin system, making it easier to process and apply. caloongchem.com Unlike non-reactive diluents, this compound becomes part of the polymer network during the curing process, which helps to maintain or even improve the final mechanical and chemical properties of the material. smolecule.com
Key applications and functions in polymer and materials chemistry include:
Coatings and Paints: It is extensively used in high-performance coatings, including automotive and industrial finishes, to enhance adhesion, durability, and resistance to chemicals and UV radiation. smolecule.comcaloongchem.comcaloongchem.com
Adhesives: The compound improves the bonding strength and thermal stability of adhesives. smolecule.comcaloongchem.com
Composites: It serves as a matrix component or modifier in the production of composite materials, improving their mechanical performance. smolecule.com
Polymer Modification: this compound can be grafted onto polymer backbones, such as acrylics, to introduce desirable properties like hydrophobicity and flexibility. pcimag.comcaloongchem.com
Acid Scavenger: It is used to reduce the acidity of polyester (B1180765) resins and other polymers, which in turn improves their hydrolytic stability. raysenchemical.com
Evolution of Research Perspectives on this compound
The research perspective on this compound has evolved from its initial use as a simple reactive diluent to a more sophisticated understanding of its role as a performance-enhancing building block in complex polymer architectures. Initially, the focus was on its ability to lower the viscosity of epoxy resins. atamanchemicals.com
Over time, researchers began to explore the unique structural contributions of its highly branched alkyl group. pcimag.com This led to the development of advanced materials with superior properties. For instance, its use in high-solids and waterborne acrylic polyols demonstrates a shift towards more sustainable coating technologies. pcimag.compcimag.com The ability to synthesize these polyols without the need for solvents is a significant advancement. pcimag.com
More recent research has also ventured into its application in radiation-curable systems and the development of novel hydroxyester itaconates, highlighting a continuous drive for innovation and sustainability in polymer chemistry. radtech.org The focus has expanded to include its potential in creating materials with lower allergenic potential and higher bio-based content. radtech.org While much of the research has been centered on its application in epoxy and acrylic systems, there is ongoing investigation into its potential in other areas, such as biopolymer materials. smolecule.comatamanchemicals.com
Structure
2D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl 2,2-dimethyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-4-5-6-7-8-13(2,3)12(14)16-10-11-9-15-11/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWAKSKPSOFJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C(=O)OCC1CO1 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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DSSTOX Substance ID |
DTXSID20275056 | |
| Record name | Glycidyl 2,2-dimethyloctanoate | |
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Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Neodecanoic acid, 2,3-epoxypropyl ester is a clear yellow liquid. (NTP, 1992), Liquid | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |
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Boiling Point |
500 °F at 760 mmHg (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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Flash Point |
265 °F (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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Density |
0.97 (NTP, 1992) - Less dense than water; will float | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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Vapor Density |
8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992) | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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CAS No. |
26761-45-5, 52636-92-7 | |
| Record name | NEODECANOIC ACID, 2,3-EPOXYPROPYL ESTER | |
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| URL | https://cameochemicals.noaa.gov/chemical/20728 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cardura E 10 | |
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| Record name | Neodecanoic acid, 2-oxiranylmethyl ester | |
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| Record name | Glycidyl 2,2-dimethyloctanoate | |
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| Record name | GLYCIDYL NEODECANOATE | |
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Synthetic Methodologies and Reaction Mechanisms of Glycidyl Neodecanoate
Established Synthetic Pathways for Glycidyl (B131873) Neodecanoate
The production of glycidyl neodecanoate is predominantly achieved through several key synthetic methodologies, each with distinct process characteristics. These methods are designed to efficiently introduce the glycidyl functional group to the neodecanoic acid molecule.
Acidolysis Reactions with Epichlorohydrin and Neodecanoic Acid
A prevalent method for synthesizing this compound involves a two-step acidolysis reaction between neodecanoic acid and epichlorohydrin. smolecule.com This process is characterized by the initial formation of a chlorohydrin ester intermediate, which is subsequently converted to the final glycidyl ester product.
The first step is an addition reaction where the carboxylic acid group of neodecanoic acid attacks the epoxide ring of epichlorohydrin. This ring-opening reaction is typically catalyzed and results in the formation of 3-chloro-2-hydroxypropyl neodecanoate. The reaction conditions, including temperature and catalyst, are optimized to ensure high conversion of the neodecanoic acid. smolecule.com
Direct Esterification Techniques
Direct esterification offers a more streamlined approach to the synthesis of this compound. This technique involves the direct reaction of neodecanoic acid with epichlorohydrin in the presence of a catalyst to form the glycidyl ester in a single process. smolecule.com Unlike the two-step acidolysis, this method aims to combine the addition and elimination reactions, potentially reducing reaction time and simplifying the production process. The selection of an appropriate catalyst is critical to facilitate both the esterification and the subsequent ring closure to form the glycidyl moiety while minimizing the formation of byproducts.
Glycidation Processes for Branched Isomers
The term "glycidation" broadly refers to the reaction of neocarboxylic acids, such as neodecanoic acid, with epichlorohydrin to produce their corresponding glycidyl esters. smolecule.compcimag.com Neodecanoic acid itself is a mixture of various branched-chain isomers. smolecule.com Consequently, the glycidation process results in a corresponding mixture of branched this compound isomers. guidechem.com The highly branched structure of the neodecanoate group imparts desirable properties such as hydrophobicity and stability to the final product, which are beneficial in applications like coatings and resins. pcimag.com The reaction mechanism follows the established pathways of either acidolysis or direct esterification, with the isomeric nature of the starting acid being directly translated to the final product.
Catalysis in this compound Synthesis
Role of Base Catalysts (e.g., Sodium Hydroxide)
Sodium hydroxide is a commonly used base catalyst in the synthesis of this compound, particularly in the dehydrochlorination step of the acidolysis pathway. caloongchem.com Its primary function is to abstract the proton from the hydroxyl group of the chlorohydrin intermediate, forming an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the carbon atom bearing the chlorine, leading to the formation of the epoxide ring and the elimination of sodium chloride. The use of an appropriate amount of sodium hydroxide is crucial to ensure complete conversion of the chlorohydrin intermediate and to neutralize any acidic byproducts.
Advanced Catalytic Systems (e.g., Tetramethylammonium Neodecanoate)
To enhance the efficiency and green credentials of this compound synthesis, advanced catalytic systems have been developed. One such example is tetramethylammonium neodecanoate. Research has shown that using this catalyst in the acidolysis reaction of epichlorohydrin with neodecanoic acid can offer several advantages over traditional catalysts. These benefits include a reduction in the formation of byproducts, an increase in the effective utilization of epichlorohydrin, and a higher yield of the main product. Furthermore, such advanced catalysts can potentially be recycled, contributing to a more sustainable manufacturing process.
Phase Transfer Catalysis in Dehydrochlorination
The dehydrochlorination of 3-chloro-2-hydroxypropyl neodecanoate (CHPDA) is a heterogeneous reaction, typically involving an organic phase containing the CHPDA and an aqueous phase containing a base, such as sodium hydroxide (NaOH). A significant challenge in this process is the limited mass transfer between the two phases, which can lead to low reaction efficiency, the need for a large excess of alkali, and the generation of substantial waste.
Phase transfer catalysis (PTC) offers an effective solution to overcome these mass transfer limitations. A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion (OH⁻) from the aqueous phase to the organic phase. In the organic phase, the hydroxide ion acts as a base, abstracting a proton from the hydroxyl group of CHPDA to form an alkoxide. This alkoxide then undergoes an intramolecular nucleophilic substitution, displacing the chloride ion and forming the desired epoxide ring of this compound.
One of the most effective phase transfer catalysts for this reaction is tetrabutylammonium chloride (TBACl). The application of a catalytic amount of TBACl has been shown to dramatically accelerate the dehydrochlorination reaction.
Mechanistic Investigations of this compound Formation
Reaction Kinetics and Process Optimization
The use of phase transfer catalysis has a profound impact on the reaction kinetics of this compound formation. In the absence of a catalyst, the dehydrochlorination of CHPDA can take several hours to complete. However, with the introduction of TBACl, the reaction time can be drastically reduced to as little as 3 minutes. This significant rate enhancement is attributed to the increased concentration of the hydroxide ion in the organic phase, facilitated by the phase transfer catalyst.
| Parameter | Conventional Method | Phase Transfer Catalysis Method |
| Reaction Time | Several hours | ~ 3 minutes |
| NaOH Stoichiometry | Multiple equivalents | Nearly stoichiometric |
| Catalyst | None | Tetrabutylammonium chloride (TBACl) |
Characterization of Intermediates and By-products
The primary intermediate in the synthesis of this compound is 3-chloro-2-hydroxypropyl neodecanoate (CHPDA). The formation of by-products can occur, particularly under suboptimal reaction conditions. The two main by-products identified in the phase transfer catalyzed dehydrochlorination of CHPDA are neodecanoic acid (NDA) and a diester.
Neodecanoic acid is formed through the hydrolysis of the ester linkage in either the CHPDA intermediate or the final this compound product. The diester by-product is formed through the reaction of the epoxide ring of this compound with another molecule of neodecanoic acid.
The use of phase transfer catalysis has been shown to significantly improve the selectivity of the reaction, minimizing the formation of these by-products. With TBACl as the catalyst, the selectivity for neodecanoic acid and the diester can be as low as 0.4 mol% and 1 mol%, respectively.
| Compound | Role | Formation Pathway | Selectivity (with PTC) |
| 3-chloro-2-hydroxypropyl neodecanoate (CHPDA) | Intermediate | Reaction of neodecanoic acid and epichlorohydrin | N/A |
| Neodecanoic acid (NDA) | By-product | Hydrolysis of ester linkage | ~ 0.4 mol% |
| Diester | By-product | Reaction of this compound with neodecanoic acid | ~ 1 mol% |
Characterization of the product mixture is typically performed using analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) to identify and quantify the desired product and any by-products.
Structure-Function Relationships in Catalytic Efficiency
The efficiency of a phase transfer catalyst in the dehydrochlorination of CHPDA is closely linked to its molecular structure. The key function of the catalyst is to transport the hydroxide anion from the aqueous phase to the organic phase. This ability is largely determined by the lipophilicity of the quaternary ammonium cation.
Catalysts with longer alkyl chains, such as tetrabutylammonium, exhibit greater solubility in the organic phase, which enhances their ability to function as effective phase transfer agents. The structure of the cation influences the ion-pair extraction equilibrium and the reactivity of the extracted anion in the organic phase. Studies have demonstrated that tetrabutylammonium chloride (TBACl) is a highly effective catalyst for this heterogeneous dehydrochlorination reaction. The symmetrical nature and the optimal chain length of the butyl groups in TBACl provide a good balance of solubility in both phases, leading to high catalytic activity. The choice of the anion associated with the quaternary ammonium cation can also influence the catalytic efficiency, though the effect is often less pronounced than that of the cation structure.
Chemical Reactivity and Polymerization Behavior of Glycidyl Neodecanoate
Epoxide Ring-Opening Reactions of Glycidyl (B131873) Neodecanoate
The significant ring strain of the epoxide group makes it susceptible to nucleophilic attack, which drives the ring-opening reactions. chemistrysteps.com These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring. chemistrysteps.comlibretexts.org This process results in the formation of a new bond with the nucleophile on one carbon and a hydroxyl group on the adjacent carbon.
The glycidyl group readily reacts with a variety of nucleophiles, a characteristic central to its use in polymer chemistry. researchgate.net
Acids: Carboxylic acids are common nucleophiles that react with the epoxy group of glycidyl neodecanoate. pcimag.com This reaction is fundamental to incorporating the monomer into polyester (B1180765) and acrylic polymer chains. pcimag.com The reaction involves the protonation of the epoxide oxygen by the acid, followed by the nucleophilic attack of the carboxylate anion on one of the epoxide carbons. This acid-epoxy reaction can often be performed under mild conditions, sometimes without the need for a catalyst or solvent. radtech.org
Amines: Primary and secondary amines are effective nucleophiles for opening the epoxide ring. libretexts.orgresearchgate.net The reaction mechanism involves the direct attack of the amine's lone pair of electrons on an epoxide carbon, followed by proton transfer to the oxygen, yielding an amino alcohol. This reaction is crucial in the curing of epoxy resins and for functionalizing polymers with amine groups.
Alcohols: In the presence of either an acid or base catalyst, alcohols can act as nucleophiles to open the epoxide ring, a process known as alcoholysis. rsc.org The reaction yields an ether and a hydroxyl group. In a basic medium, the alkoxide ion is the nucleophilic species, while under acidic conditions, the alcohol attacks the protonated, and thus more reactive, epoxide. chemistrysteps.com
| Nucleophile | Product Functional Groups | Reaction Conditions |
| Carboxylic Acid | Hydroxyl, Ester | Typically heat, can be catalyst/solvent-free. radtech.org |
| Primary/Secondary Amine | Hydroxyl, Amine | Often requires heat. researchgate.net |
| Alcohol | Hydroxyl, Ether | Requires acid or base catalysis. rsc.org |
A significant application of this compound's reactivity is the formation of hydroxyester adducts by reacting it with unsaturated carboxylic acids. These adducts combine the desirable properties of the neodecanoate group with a polymerizable unsaturated moiety. radtech.org
Reaction with Acrylic Acid: The reaction between this compound and acrylic acid is a straightforward approach to produce a hydroxyester adduct, sometimes referred to as ACE. radtech.orgpcimag.com This adduct is a monofunctional hydroxy acrylate (B77674) monomer. radtech.org It possesses a reactive acrylic group for polymerization and a hydroxyl group that can be used for further crosslinking. pcimag.com
Reaction with Itaconic Acid: this compound reacts with itaconic acid, a bio-based dicarboxylic acid, to form various hydroxyester derivatives. radtech.org For instance, a dihydroxyester adduct can be synthesized by reacting one mole of itaconic acid with two moles of this compound at elevated temperatures (e.g., 120°C). radtech.org This process can be conducted without solvents or catalysts and does not produce water as a byproduct. radtech.org The progress of this acid-epoxy conversion can be monitored by measuring the Epoxy Group Content (EGC) and Acid Value (AV) through titration. radtech.org
| Oligomer Recipe (Molar Ratio) | Viscosity (mPa.s at 25°C) | Mn ( g/mol ) | Mw ( g/mol ) |
| Itaconic Anhydride / CE10P (1:2) | 12,500 | 1,000 | 1,600 |
| Itaconic Acid / CE10P (1:2) | 16,000 | 1,100 | 1,900 |
| Itaconic Acid / CE10P (1:1.5) | 55,000 | 1,500 | 3,300 |
Data derived from research on neodecanoate esters in radiation-curable systems. radtech.org
Role of this compound as a Reactive Diluent
The use of this compound allows formulators to achieve a desired application viscosity without relying heavily on traditional, non-reactive solvents. nbinno.compcimag.com This facilitates the creation of more environmentally friendly coating and composite systems by minimizing the emission of VOCs. nbinno.com
Below is a table summarizing key physical properties of this compound that contribute to its function as a reactive diluent.
| Property | Value | Significance |
|---|---|---|
| Viscosity at 25°C | 7 - 42 mPa·s atamanchemicals.com | Indicates very low viscosity, enabling significant reduction of resin system viscosity. |
| Appearance | Colorless to pale yellow liquid caloongchem.comatamanchemicals.com | Allows for use in clear or lightly pigmented formulations without significant color impact. |
| Molecular Weight | 228.33 g/mol smolecule.com | Relatively low molecular weight contributes to its effectiveness in reducing viscosity. |
| Boiling Point | ~200-268°C atamanchemicals.com | High boiling point ensures it does not volatilize during curing, becoming part of the polymer. |
As a reactive diluent, this compound actively participates in the polymerization or curing process. caloongchem.com Its glycidyl group is available to react with curing agents, such as amines or anhydrides. smolecule.com By becoming chemically bound within the cross-linked network, it avoids the performance compromises that can be caused by traditional, non-reactive diluents. nbinno.com
The incorporation of a monofunctional diluent like this compound can influence the final cross-link density of the polymer network. While it participates in the reaction, its single epoxy group means it acts as a chain extender rather than a cross-linker, which can modify the mechanical properties of the cured resin, often enhancing flexibility and toughness. nbinno.comcaloongchem.com
The specific effect on the polymerization rate can be complex. The reduction in viscosity can physically accelerate curing by improving the mobility of reactive molecules within the system. Chemically, the reactivity of its glycidyl group compared to the primary epoxy resin and the curing agent determines its direct influence on the reaction kinetics. nih.gov For instance, in UV-curable systems, the adduct of acrylic acid with this compound was found to have slower reactivity than typical acrylate diluents, but its presence could be beneficial to the reactivity of other components like itaconates. radtech.org Detailed kinetic studies, often using methods like Differential Scanning Calorimetry (DSC), are necessary to quantify the precise impact on the exothermic reaction and curing profile for a specific formulation.
This compound as a Curing Agent
Beyond its primary role as a reactive diluent, this compound can also function as a curing agent or co-curing agent in certain polymer systems. caloongchem.comatamanchemicals.comsmolecule.com In this capacity, its glycidyl group reacts directly with functional groups on other polymer chains, such as carboxylic acids, to facilitate the hardening and cross-linking of the resin. pcimag.comsmolecule.com This application is less common than its use as a diluent but is a key aspect of its chemical functionality. smolecule.com
The mechanism of cross-linking involving this compound is centered on the ring-opening reaction of its epoxide group. caloongchem.comsmolecule.com The epoxide ring is a strained three-membered ring (an oxygen atom bonded to two adjacent carbon atoms), making it susceptible to attack by nucleophiles.
The primary reaction pathway involves:
Nucleophilic Attack: A nucleophile, such as the carboxylate anion from a carboxylic acid group on a polyester or acrylic resin, attacks one of the carbon atoms of the epoxide ring. pcimag.comsmolecule.com
Ring-Opening: This attack forces the carbon-oxygen bond of the ring to break, relieving the ring strain.
Covalent Bond Formation: A new covalent bond is formed between the nucleophile and the carbon atom, and the oxygen from the epoxide ring is converted into a hydroxyl (-OH) group.
This reaction effectively "glues" or cross-links different polymer chains together, transforming the liquid resin into a solid, three-dimensional network. caloongchem.com This process of network formation is what leads to the hardening of the material and is fundamental to the performance of thermosetting polymers. caloongchem.com
Direct, published comparative studies focusing on this compound as a primary curing agent versus conventional curing agents are not extensively detailed in available research. atamanchemicals.com However, a qualitative comparison can be made by contrasting its known effects with the properties of established curing agent classes, such as aliphatic amines.
The following table provides a general comparison of characteristics.
| Characteristic | This compound (as a co-curing agent) | Typical Aliphatic Amine Curing Agents |
|---|---|---|
| Curing Speed | Generally moderate; often used in systems cured at elevated temperatures. smolecule.com | Typically very fast, enabling rapid room-temperature curing. threebond.co.jp |
| Flexibility/Toughness | Increases flexibility and toughness due to its long, branched aliphatic chain. nbinno.com | Tend to create rigid, highly cross-linked networks, which can be brittle without modification. threebond.co.jp |
| Weather Resistance | The neodecanoate structure provides excellent weather and chemical resistance. nbinno.com | Can be prone to "amine blush" and yellowing upon UV exposure unless specifically formulated. paint.org |
| Viscosity Impact | Significantly reduces the viscosity of the formulation. nbinno.com | Are themselves low-viscosity liquids, but do not offer the same level of viscosity reduction as a dedicated reactive diluent. threebond.co.jp |
| Primary Reaction | Epoxy ring reacts with groups like carboxylic acids. pcimag.com | Primary and secondary amine hydrogens react with epoxy rings. threebond.co.jp |
In practice, different classes of reactive diluents show varied effects. For example, a comparative study of glycidyl ether diluents found that a difunctional diluent (1,4-butanediol diglycidyl ether) increased the maximum curing temperature, while monofunctional diluents (alkyl glycidyl ethers) caused a decrease and imparted greater tensile strain. researchgate.net While not a direct comparison, this highlights how molecular structure (monofunctional vs. difunctional) influences curing and final properties.
Advanced Applications and Material Science Research of Glycidyl Neodecanoate
Integration in Epoxy Resin Systems
Glycidyl (B131873) neodecanoate is widely utilized as a reactive diluent in epoxy resin formulations. smolecule.com Its primary function is to reduce the viscosity of the resin, which facilitates easier processing and application without significantly compromising the final cured properties. nbinno.comsmolecule.com Unlike non-reactive diluents, the glycidyl group on the molecule allows it to be chemically incorporated into the polymer matrix during the curing process. nbinno.com This integration is crucial for maintaining the structural integrity and performance of the final thermoset polymer. wikipedia.org
Modification of Mechanical Properties and Adhesion
The incorporation of glycidyl neodecanoate into epoxy systems can significantly modify their mechanical characteristics. The highly branched, bulky aliphatic structure of the neodecanoate group enhances the flexibility and toughness of the typically brittle epoxy network. nbinno.comrptu.de This structural feature contributes to improved resistance against cracking and mechanical stress. nbinno.com
Research and industrial applications have shown that coatings formulated with this compound exhibit improved adhesion, particularly to apolar substrates. radtech.org The adduct of acrylic acid with this compound, for instance, has been found to improve adhesion performance compared to other acrylate-based reactive diluents. radtech.org This enhancement is critical in applications such as automotive primers and industrial metal coatings where strong bonding to the substrate is essential for long-term performance. nbinno.comresearchgate.net The modification of epoxy resins to improve adhesion is a key area of research, as unmodified epoxies can have limitations in this regard. researchgate.net
Table 1: Impact of this compound on Epoxy Resin Mechanical Properties
| Property | Effect of this compound Integration | Primary Contributing Factor |
|---|---|---|
| Flexibility | Enhanced | Introduction of branched aliphatic chains into the polymer backbone. nbinno.com |
| Toughness | Improved | Increased resistance to cracking and mechanical stress. nbinno.com |
| Adhesion | Improved, especially on apolar substrates | The molecular structure enhances bonding capabilities. radtech.orgsinocheme.com |
| Hardness | Can be modified | The final hardness is influenced by the overall formulation and crosslinking density. lookchem.comsemanticscholar.org |
Enhancement of Chemical Resistance and Durability
Coatings and materials formulated with this compound demonstrate excellent resistance to environmental degradation, including weathering and UV radiation. pcimag.comlookchem.com This improved durability is attributed to the high hydrophobicity conferred by the branched aliphatic structure, which helps to prevent moisture ingress and subsequent damage. radtech.orgpcimag.com The increased crosslinking density that can be achieved in modified epoxy systems also contributes to a tighter polymer network, which offers better resistance to the swelling and diffusion of chemicals. coatingsworld.com
Studies on Crystallization Resistance
Crystallization is a phenomenon that can occur in liquid epoxy resins, particularly those with high purity and low viscosity, where the material transitions from a liquid to a solid crystalline state. tri-iso.comabovo.ch This process can be initiated by factors such as extreme cold, temperature cycling, or the presence of impurities. abovo.ch The crystallization of an epoxy resin can render it unusable and is a significant concern for storage and handling.
Studies have shown that introducing molecular variety into an epoxy resin system can significantly decrease its tendency to crystallize. tri-iso.com Highly branched molecules, such as this compound, are effective in disrupting the regular alignment of polymer chains that is necessary for crystal formation. tri-iso.com By acting as a steric hindrance, the bulky neodecanoate group prevents the epoxy molecules from lining up, thereby enhancing the crystallization resistance of the formulation. This is in contrast to linear, low-viscosity reactive diluents which can sometimes increase the tendency for crystallization by allowing molecules to move more freely. tri-iso.com
Development of High-Performance Coatings
This compound is a key component in the formulation of high-performance coatings due to the superior properties it imparts, such as excellent weatherability, hydrophobicity, and improved pigment wetting. radtech.orgpcimag.com It is frequently used in demanding applications, including industrial and automotive coatings, where durability and appearance are paramount. radtech.org
Applications in Polyester (B1180765) and Acrylic Polyol Coatings
This compound is extensively used in the synthesis of high-performance polyester and acrylic polyols for industrial and automotive coatings. radtech.org In these applications, it often serves as a reactive diluent or a monomeric building block. pcimag.comgoogle.com Its incorporation into polyester resins, which are known for their good mechanical properties and appearance, can further enhance durability and chemical resistance. dic-global.comevercoatingresins.com
In the production of acrylic polyols, particularly for two-component (2K) polyurethane systems, this compound offers significant advantages. pcimag.compoliuretanos.com.br It can be used as a reactive medium, replacing some or all of the volatile organic compounds (VOCs) typically used during polymerization. pcimag.compcimag.com During the synthesis, the epoxy group of this compound reacts with the acid groups of acrylic or methacrylic acid in the monomer mix, grafting it onto the acrylic polyol backbone. pcimag.compcimag.com This process not only simplifies the manufacturing of low-VOC coatings but also enhances performance characteristics such as acid resistance and appearance. pcimag.compcimag.com
Table 2: Properties of Acrylic Polyol Dispersions
| Property | Commercial Dispersion (12% Solvent) | Solvent-Free Dispersion with this compound |
|---|---|---|
| Glass Transition Temperature (Tg) | Similar | Similar |
| Hydroxyl Number | Similar | Similar |
| Acid Value | Similar | Similar |
| Performance in 2K Urethane Clearcoat | On par | On par |
Data synthesized from comparative studies demonstrating that this compound enables the creation of solvent-free waterborne polyol dispersions with performance comparable to conventional solvent-containing systems. pcimag.com
UV-Curable Systems and Radiation Curing
This compound and its derivatives are valuable in the formulation of UV-curable and radiation-curable systems. radtech.org These technologies offer rapid, energy-efficient curing at ambient temperatures and are considered environmentally friendly due to the significant reduction in VOC emissions. radtech.orgresearchgate.net
Esters of neodecanoic acid, including this compound, are used to design reactive diluents and oligomers for these systems. radtech.org For example, this compound can be combined with unsaturated building blocks like acrylic acid to create hydroxyester adducts. radtech.org These adducts, being monofunctional hydroxy acrylates, are attractive for UV applications due to their high molecular weight and high flash point. radtech.org The resulting formulations exhibit improved adhesion on challenging substrates and can have a more favorable health, safety, and environmental profile compared to many standard monofunctional acrylates. radtech.org Research has also explored modifying UV-curing polyester-based resins with this compound to enhance properties like hydrophobicity. researchgate.net
Contributions to Weatherability and Film Appearance
This compound plays a crucial role in enhancing the weatherability and aesthetic qualities of coatings. Its highly branched, hydrophobic neodecanoate structure provides a protective effect for the polymer backbone. sinocheme.com This structure imparts excellent resistance to water and chemicals, which is critical for coatings exposed to harsh environmental conditions. caloongchem.com In automotive and industrial applications, its incorporation into resin systems leads to very good weatherability and superior resistance to acidic conditions. pcimag.compcimag.com
The compound's hindered alkyl structure is credited with providing anti-ultraviolet (UV) functionality, protecting active groups within the coating, such as ester and ether bonds, from degradation by acids and alkalis. sinocheme.com This UV stability helps architectural coatings maintain their color and gloss over long periods of external exposure, thereby extending the service life of the coating. caloongchem.com
The table below summarizes the key contributions of this compound to coating appearance and durability.
| Property Enhanced | Contribution | Application Area |
| Weatherability | Provides excellent resistance to water, chemicals, and UV degradation. sinocheme.comcaloongchem.com | Automotive, Industrial, Architectural Coatings caloongchem.compcimag.com |
| Film Appearance | Imparts a "wet look," fullness, and improved gloss retention. caloongchem.compcimag.compcimag.com | Automotive Topcoats, Varnishes caloongchem.com |
| Durability | Enhances scrub resistance, stain resistance, and film hardness. caloongchem.comguidechem.com | Architectural and Industrial Protective Coatings caloongchem.com |
| Pigment Dispersion | Aids in the even distribution of pigments for uniform color and protection. caloongchem.com | Automotive Primers and Topcoats caloongchem.com |
Acid Scavenging Applications in Resins and Polymers
This compound serves as an effective acid scavenger in various polymer systems. Acid scavengers are additives used to neutralize acidic impurities, such as catalyst residues from the polymerization process, which can otherwise cause degradation of the polymer and damage processing equipment. specialchem.comresearchgate.net The primary mechanism involves the reaction of the glycidyl group (epoxide) with acidic compounds. pcimag.comresearchgate.net
The benefits of this acid-scavenging capability are significant, leading to polymers with enhanced thermal stability and improved longevity. specialchem.com By neutralizing corrosive acids, this compound helps protect the integrity of the polymer backbone from acid-catalyzed degradation. specialchem.com
| Resin/Polymer System | Role of this compound | Benefit |
| Polyester Resins | Reduces acidity by reacting with residual acid catalysts or monomers. | Improves hydrolytic stability. |
| Alkyd Resins | Acts as a deacidifier at the end of the synthesis process. sinocheme.com | Controls final acid number, enhances stability. guidechem.com |
| General Polymers | Neutralizes acidic impurities and catalyst residuals. specialchem.comresearchgate.net | Enhances thermal stability and polymer longevity. specialchem.com |
Formulations in Adhesives and Sealants
This compound is a valuable component in the formulation of high-performance adhesives and sealants. caloongchem.com It is incorporated as a reactive monomer or modifier to enhance a range of performance characteristics. caloongchem.com Its versatility allows it to be used in various adhesive types, including structural adhesives, wood adhesives, and sealants, improving their efficacy in demanding environments. caloongchem.comriverlandtrading.com The compound's reactive epoxy group and branched neodecanoate structure work in concert to upgrade the final properties of the adhesive or sealant system. riverlandtrading.com
Improvement of Bonding Properties and Mechanical Strength
Furthermore, as a reactive component, it becomes an integral part of the polymer network during curing. caloongchem.com This integration enhances the toughness and flexibility of the adhesive, making the final bond more resistant to mechanical stress and cracking. sinocheme.comcaloongchem.com By acting as a toughening agent, it improves the impact resistance of the adhesive system.
Enhancement of Water and Heat Resistance in Adhesive Systems
The unique chemical structure of this compound imparts superior environmental resistance to adhesive and sealant formulations. The highly branched and hydrophobic nature of the neodecanoic acid portion provides excellent water and moisture resistance. caloongchem.comriverlandtrading.com This allows adhesives to maintain a strong bond even in harsh or damp environments. caloongchem.com
In addition to moisture resistance, this compound improves the thermal stability of adhesive systems. caloongchem.com It can be used to cross-link the adhesive matrix, which increases its resistance to high temperatures. caloongchem.com This enhancement of heat and chemical resistance is critical for high-performance adhesives used in automotive, construction, and aerospace applications. caloongchem.com
| Adhesive/Sealant Property | Improvement with this compound |
| Bonding Strength | Increases adhesion to various substrates, including wood. caloongchem.comriverlandtrading.com |
| Mechanical Strength | Enhances toughness, flexibility, and resistance to cracking. sinocheme.comcaloongchem.com |
| Water Resistance | Provides excellent resistance to moisture. riverlandtrading.com |
| Heat Resistance | Improves thermal stability of the cross-linked adhesive matrix. caloongchem.com |
| Chemical Resistance | Enhances durability in chemically active environments. caloongchem.com |
Contributions to Composite Materials
Role as Matrix Materials and Property Enhancers
In composite materials, the interface between the reinforcing material (like fibers) and the polymer matrix is critical to performance. This compound acts as an effective interface compatibilizer, enhancing the bond between the reinforcement and the matrix resin. caloongchem.com This improved interfacial adhesion ensures better stress transfer from the matrix to the stronger reinforcing fibers, which directly enhances the mechanical properties of the composite. caloongchem.com
As a reactive component, it can be used to modify the matrix itself, improving properties like fiber wet-out and adhesion. riverlandtrading.com The branched molecular structure of this compound is particularly beneficial as it helps to effectively disperse external forces, thereby enhancing the composite's crack resistance. Its incorporation can lead to measurable improvements in mechanical strength, heat resistance, and weather resistance, making it suitable for high-performance components in sectors like wind energy and marine applications. caloongchem.com
Research in Biopolymer Materials and Sustainable Chemistry
The pursuit of sustainable alternatives to conventional petroleum-based polymers has led to significant research into biopolymers. This compound is emerging as a valuable compound in this field, contributing to the development of more environmentally friendly materials and processes.
Modification and Improvement of Bio-based Polymers
Bio-based polymers, derived from renewable resources, offer a promising route to reducing the environmental impact of plastics. However, they often require modification to enhance their properties for various applications. This compound can be utilized in the chemical modification of these biopolymers. The epoxy group of this compound is reactive towards functional groups commonly found in biopolymers, such as hydroxyl and carboxyl groups. This reactivity allows for the incorporation of the highly branched neodecanoic acid structure into the biopolymer backbone, which can impart desirable properties like increased hydrophobicity, improved flexibility, and better compatibility with other polymers.
Research in this area focuses on leveraging these reactions to tailor the performance of biopolymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). The modification can lead to enhanced melt strength, improved processability, and tailored degradation rates, expanding the application range of these sustainable materials.
Design of Hydroxyester Itaconates for Sustainable Systems
A significant area of research is the use of this compound in the synthesis of novel, sustainable monomers and oligomers. One such example is the design of hydroxyester itaconates. Itaconic acid is a bio-based dicarboxylic acid that can be produced through the fermentation of carbohydrates. By reacting itaconic acid with this compound, it is possible to create dihydroxyester adducts in a solvent-free and catalyst-free process. radtech.org This reaction proceeds without the generation of water as a by-product, aligning with the principles of green chemistry. radtech.org
These resulting hydroxyester itaconates, which incorporate the branched structure of neodecanoic acid, can be used as reactive diluents or as building blocks for oligomers and polymers in radiation-curable systems. radtech.org This approach offers a more sustainable alternative to traditional acrylate-based systems, which often have less favorable health, safety, and environmental profiles. radtech.org The adduct of acrylic acid with this compound has been shown to improve adhesion on challenging substrates. radtech.org
| Property | Value |
| Molecular Weight of ACE Adduct | 284 g/mol |
| Flash Point of ACE Adduct | 170°C |
Table 1: Properties of the adduct of acrylic acid with this compound (ACE). radtech.org
Environmental Impact Considerations in Production (Excluding direct toxicity)
The production of any chemical compound has an associated environmental footprint. For this compound, considerations include the sourcing of raw materials, energy consumption during synthesis, and waste generation. The manufacturing process typically involves the reaction of neodecanoic acid with an epoxide, such as epichlorohydrin, often derived from propylene. The environmental impact is linked to the production of these precursors.
Polymer Modification and Grafting Techniques
This compound's unique structure and reactivity make it a valuable tool for modifying and compatibilizing polymers through various grafting techniques.
Solid Phase Grafting of this compound onto Polymers (e.g., PLA)
Solid phase grafting is a technique used to modify the surface or bulk properties of polymers without dissolving them. Research has demonstrated the successful grafting of this compound (GND) onto poly(lactic acid) (PLA), a widely used biopolymer. researchgate.net In this process, PLA in its solid state is treated with GND under specific conditions of temperature, initiator concentration, and time, leading to the covalent bonding of GND onto the PLA chains. researchgate.net
The extent of this grafting can be controlled by manipulating the reaction parameters. For instance, one study found that the highest grafting percentage of 2.15% was achieved with a specific ratio of GND to PLA, a particular concentration of triphenylphosphine as a catalyst, a small amount of xylene, and specific reaction temperature and time. researchgate.net This modification results in a new polymer, PLA-GND, with altered physical and chemical properties.
| Reaction Condition | Optimal Value |
| Feed weight ratio of GND to PLA | 0.2 |
| Feed weight ratio of triphenylphosphine to PLA | 0.02 |
| Additive amount of xylene | 1 mL |
| Reaction temperature | 120°C |
| Reaction time | 115 min |
| Highest grafting percentage | 2.15% |
Table 2: Optimal conditions for solid phase grafting of this compound (GND) onto Poly(lactic acid) (PLA). researchgate.net
Spectroscopic Methodologies
Spectroscopic techniques are indispensable tools in the study of this compound, offering non-destructive analysis of its molecular vibrations and atomic nuclei to elucidate its structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the definitive structural elucidation of organic molecules like this compound. mmu.ac.ukresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. mmu.ac.uk Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments (like COSY and HSQC) allow for the unambiguous assignment of all protons and carbons in the structure, confirming atomic connectivity. researchgate.netspringernature.comnih.gov
Key Research Findings:
Structural Verification: NMR is the primary method used to confirm the precise chemical structure of this compound, ensuring the glycidyl group is correctly attached to the neodecanoate backbone.
Isomer Differentiation: It can distinguish between different isomers that might be formed during synthesis, providing clarity on the final product's constitution.
Quantitative Analysis (qNMR): Quantitative NMR can be employed to determine the purity of this compound with high accuracy without the need for a specific reference standard of the compound itself.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Moiety | Multiplicity | Predicted Chemical Shift (δ ppm) |
| -CH₂ (Epoxy) | Glycidyl | Multiplet | ~2.6 - 2.8 |
| -CH (Epoxy) | Glycidyl | Multiplet | ~3.1 |
| -O-CH₂- | Glycidyl | Multiplet | ~3.9 - 4.4 |
| -C(CH₃)₂- | Neodecanoate | Singlet | ~1.2 |
| -(CH₂)n- | Neodecanoate | Multiplet | ~1.2 - 1.6 |
| -CH₃ (Terminal) | Neodecanoate | Triplet | ~0.9 |
Raman Spectroscopy for Reaction Monitoring and Analysis
Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FTIR. It is particularly effective for monitoring chemical reactions in real-time, especially in aqueous systems. bath.ac.ukdiva-portal.org In the context of this compound, Raman spectroscopy can be applied to monitor the synthesis process. bath.ac.uk The symmetric vibrations of the epoxy ring, which are often weak in FTIR, can produce a strong and distinct signal in Raman spectroscopy, making it an excellent tool for tracking the formation of the glycidyl group.
Key Research Findings:
In-situ Process Monitoring: Raman probes can be inserted directly into a reaction vessel to provide continuous, real-time data on the consumption of reactants and the formation of this compound without the need for sample extraction. bath.ac.uk
Quantitative Measurement: The intensity of specific Raman bands can be correlated with the concentration of reactants and products, allowing for quantitative tracking of the reaction kinetics. diva-portal.orgmdpi.com
Epoxide Ring Opening Studies: The technique is highly sensitive to the epoxy ring structure, making it valuable for studying subsequent polymerization or ring-opening reactions involving this compound.
Interactive Table: Key Raman Shifts for Monitoring this compound Synthesis
| Functional Group | Vibration Mode | Expected Raman Shift (cm⁻¹) | Application |
| C=O (Carboxylic Acid) | Stretching | 1640 - 1680 | Disappearance indicates consumption of neodecanoic acid |
| C-O-C (Epoxy Ring) | Ring Breathing | ~1250 - 1270 | Appearance indicates formation of product |
| C=O (Ester) | Stretching | 1730 - 1740 | Appearance indicates formation of product |
Chromatographic Techniques
Chromatography is essential for separating this compound from unreacted starting materials, byproducts, and other impurities. These separation techniques are critical for assessing the purity and composition of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Composition
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used to determine the purity of this compound and to identify and quantify volatile impurities. smolecule.com The sample is vaporized and separated based on boiling point and polarity in the GC column, and then each component is fragmented and detected by the mass spectrometer, which provides a mass spectrum that can be used for identification.
Key Research Findings:
Impurity Profiling: GC-MS is highly effective for identifying and quantifying trace amounts of volatile impurities, such as residual epichlorohydrin, neodecanoic acid, and reaction byproducts like dichloropropanol. smolecule.com
Purity Determination: The technique allows for the precise determination of product purity, often expressed as a percentage of the total peak area in the chromatogram.
Quality Control: Due to its sensitivity and reliability, GC-MS is a standard quality control method in the industrial production of this compound.
Interactive Table: Components in a this compound Sample Analyzed by GC-MS
| Compound | Role | Typical Elution Order | Identification Method |
| Epichlorohydrin | Unreacted Starting Material | First | Mass Spectrum Library Match |
| Dichloropropanol | Byproduct | Second | Mass Spectrum Library Match |
| Neodecanoic Acid | Unreacted Starting Material | Third | Mass Spectrum Library Match |
| This compound | Product | Last | Mass Spectrum Library Match |
High-Performance Liquid Chromatography (HPLC) in Research Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of compounds in a mixture. biomedpharmajournal.orgresearchgate.net For a relatively high molecular weight and low volatility compound like this compound, HPLC is an ideal analytical tool. It separates components based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.
Key Research Findings:
Purity Analysis: HPLC is used to assess the purity of this compound, particularly for detecting non-volatile or thermally unstable impurities that are not suitable for GC analysis. biomedpharmajournal.org
Reaction Monitoring: The progress of synthesis can be followed by taking aliquots from the reaction mixture at different times and analyzing them by HPLC to determine the relative concentrations of reactants and products. nanobioletters.com
Formulation Analysis: In research involving coatings or resin formulations, HPLC is used to separate and quantify the amount of unreacted this compound, helping to understand cure kinetics and final product properties. nih.gov
Interactive Table: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Specification |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV (at ~210 nm) or Refractive Index (RI) |
| Column Temperature | 30 - 40 °C |
Future Directions and Emerging Research Avenues for Glycidyl Neodecanoate
Advanced Synthesis and Catalysis Innovations
The conventional synthesis of glycidyl (B131873) neodecanoate involves the reaction of neodecanoic acid with epichlorohydrin in the presence of a base. While established, research is moving towards more efficient and selective catalytic systems to improve yield, purity, and process sustainability.
A significant area of innovation lies in the application of Phase-Transfer Catalysis (PTC) . This methodology is effective for the synthesis of glycidyl esters and ethers, offering advantages such as high efficiency, simple operation, and the use of readily available raw materials. cabidigitallibrary.orgphasetransfer.comchalmers.se In a typical PTC system for glycidyl ester synthesis, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used as the catalyst to facilitate the reaction between the carboxylate salt (e.g., sodium neodecanoate) and epichlorohydrin. cabidigitallibrary.orgphasetransfercatalysis.com This solid-liquid PTC esterification can be conducted using excess epichlorohydrin as the solvent, and some studies suggest that the bromide from the catalyst may form epibromohydrin in-situ, which can co-catalyze the reaction. phasetransfercatalysis.com The use of PTC can significantly shorten reaction times. phasetransfercatalysis.com
Other catalytic systems explored for glycidyl ester synthesis include tertiary amines and other quaternary ammonium salts. google.comepo.org These catalysts facilitate the initial addition of epichlorohydrin to the carboxylic acid to form a chlorohydrin ester intermediate. google.com This is followed by a dehydrohalogenation step using an alkali metal hydroxide to form the final glycidyl ester. google.com Lewis acids have also been investigated as catalysts for the reaction between alcohols and epichlorohydrin to produce glycidyl ethers, though this can lead to products with high chlorine content. googleapis.com
Future research in this area is expected to focus on optimizing PTC conditions, such as moisture levels, and developing novel, highly active, and recyclable catalysts to further enhance the economic and environmental profile of glycidyl neodecanoate synthesis.
Exploration of Novel this compound Derivatives and Adducts
The unique molecular structure of this compound, featuring a reactive epoxy group and a highly branched, hydrophobic neodecanoate tail, makes it an excellent building block for creating novel derivatives and adducts with tailored properties. pcimag.com Research in this area is focused on reacting the epoxy group to create new molecules for specialized applications, particularly in the field of radiation-curable materials.
A prominent example is the adduct of this compound with acrylic acid , which forms a hydroxyester adduct commonly referred to as ACE. radtech.org This monofunctional hydroxy acrylate (B77674) is particularly attractive for UV-curable applications due to its high molecular weight and high flash point. radtech.org The reaction to form this adduct is a straightforward combination of the glycidyl group with acrylic acid. radtech.org The resulting ACE adduct has been shown to significantly improve adhesion performance on challenging apolar substrates compared to other acrylate-based reactive diluents. radtech.org
Building on this, researchers are exploring adducts with more sustainable, bio-based building blocks like itaconate derivatives . radtech.org Itaconic acid and its anhydride are bio-based molecules with a polymerizable double bond. radtech.org By reacting itaconic acid with this compound, a variety of hydroxyester itaconates can be designed. radtech.org This process is advantageous as it can be conducted at low temperatures in a solvent-free and catalyst-free manner, without generating water as a by-product. radtech.org These itaconate-based derivatives are being investigated as alternatives to traditional acrylics, offering potentially better sustainability and toxicological profiles. radtech.org
The table below summarizes the key features of these explored adducts.
| Adduct Type | Reactant | Key Features | Potential Applications |
| ACE Adduct | Acrylic Acid | Monofunctional hydroxy acrylate, High molecular weight, High flash point, Improved adhesion. radtech.org | UV-curable coatings and adhesives, particularly for apolar substrates. radtech.org |
| Hydroxyester Itaconates | Itaconic Acid/Anhydride | Bio-based, Potentially lower allergenic potential, Formed via a solvent-free and catalyst-free process. radtech.org | Sustainable UV-curable systems, including reactive diluents, oligomers, and polymers. radtech.org |
Future work will likely involve exploring reactions with other unsaturated acids and bio-based molecules to create a wider portfolio of derivatives for high-performance materials, including those with enhanced flexibility, weatherability, and specific functionalities for advanced material systems.
Expansion into New Polymer and Material Systems
This compound is well-established as a key component in high-performance polymer systems, particularly in the coatings and resins sector. caloongchem.com Its primary functions are as a reactive diluent for epoxy resins and as a monomer for acrylic and polyester (B1180765) polyols. pcimag.com The highly branched neodecanoate structure imparts excellent properties such as superior weatherability, chemical resistance, and hydrophobicity, while the glycidyl group provides a reactive site for incorporation into the polymer backbone. pcimag.com
Current applications are extensive and include:
High-Solids and Waterborne Coatings: It is crucial in formulating coatings with low volatile organic compound (VOC) content. pcimag.com In waterborne acrylic polyols, it can act as a reactive medium, replacing traditional solvents and allowing for high-temperature synthesis under atmospheric pressure. pcimag.com This simplifies the production of high-performance, solvent-free dispersions for automotive and industrial finishes. pcimag.com
Durable Finishes: Its incorporation into resin systems for marine, aerospace, and coil coatings leads to superior durability and resistance to harsh environmental conditions.
Adhesives and Composites: As a reactive diluent, it reduces the viscosity of epoxy formulations for easier application while becoming an integral part of the cured matrix, enhancing flexibility, toughness, and adhesion. sinocheme.com
Looking forward, the unique property profile of this compound makes it a strong candidate for emerging advanced material systems. While direct research is still nascent, its inherent characteristics suggest high potential in areas such as:
Smart Coatings: The durability and chemical resistance imparted by the neodecanoate group could form the basis of robust self-healing or superhydrophobic coatings. The epoxy functionality offers a versatile handle for attaching other stimuli-responsive moieties.
High-Performance Composites: In sectors like aerospace and automotive, where lightweighting and durability are paramount, this compound can be used to modify the matrix of fiber-reinforced composites to improve toughness and resistance to micro-cracking.
Advanced Adhesives: Its ability to improve bonding on diverse substrates could be leveraged in developing next-generation structural adhesives with enhanced thermal stability and mechanical performance.
Sustainable Production and Application Methodologies
A major driver in the future development of this compound is the increasing emphasis on green chemistry and sustainable industrial processes. Research is focused on both the sustainability of its production and its application in environmentally friendly material systems.
One of the most significant sustainable applications of this compound is its role in reducing or eliminating the use of solvents. By acting as a reactive medium in the synthesis of high-solids acrylic polyols, it replaces the need for conventional solvents. pcimag.com This approach not only reduces VOC emissions but also simplifies the manufacturing process by eliminating the solvent removal step, which in turn saves time, reduces waste, and lowers production costs. pcimag.com
The development of derivatives from renewable feedstocks represents another key avenue for enhancing sustainability. The reaction of this compound with bio-based molecules, such as itaconic acid, creates new building blocks for polymers that have a reduced reliance on petrochemical sources. radtech.org There is also ongoing research into producing the precursors of this compound from renewable sources. Neodecanoic acid is traditionally derived from petrochemical feedstocks, but research into alternative bio-based feedstocks for chemical production is a growing field. acs.orgabiosus.org
Furthermore, enzymatic synthesis presents a promising future direction for the production of glycidyl esters. Lipase-catalyzed synthesis of esters is an area of active research, offering mild reaction conditions and high selectivity. researchgate.netmdpi.comnih.gov Studies have shown that lipases can effectively catalyze the synthesis of glycidyl esters in non-aqueous media, such as ionic liquids and supercritical carbon dioxide. researchgate.net While this has been demonstrated for other glycidyl esters, applying these biocatalytic methods to this compound could lead to a greener manufacturing process. researchgate.net
Life Cycle Assessment (LCA) will be an increasingly important tool to validate the environmental benefits of these new methodologies. unimore.iticca-chem.org Preliminary assessments suggest that integrating bio-sourced glycidol and reducing energy input during synthesis can result in a lower carbon footprint compared to conventional epoxy systems.
| Sustainability Approach | Description | Key Benefits |
| Solvent-Free Synthesis | Using this compound as a reactive medium in polymer production. pcimag.com | Reduces VOCs, simplifies manufacturing, lowers costs. pcimag.com |
| Renewable Feedstocks | Creating adducts with bio-based molecules like itaconic acid. radtech.org | Reduces dependence on petrochemicals, improves sustainability profile of end products. radtech.org |
| Enzymatic Catalysis | Utilizing lipases for the synthesis of glycidyl esters. researchgate.netresearchgate.net | Milder reaction conditions, high selectivity, potential for greener production process. |
| Life Cycle Assessment (LCA) | Quantifying the environmental impact of production and use. unimore.it | Validates environmental benefits, guides development of more sustainable processes. |
Computational and Modeling Approaches in this compound Chemistry
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating research and development in materials science. For this compound, these approaches offer powerful methods to understand reaction mechanisms, predict material properties, and design new molecules and polymer systems without extensive empirical experimentation.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. DFT studies have been applied to understand the formation mechanism of glycidyl esters. researchgate.netresearchgate.net For instance, first-principles DFT studies on the formation of glycidyl fatty acid esters from triglycerides have shown that the process has a high activation energy, indicating it is intrinsically a high-temperature process. researchgate.net These studies can also model the effect of other molecules, such as water, on the reaction, revealing that the presence of water can significantly lower the activation barrier. researchgate.net Such insights are crucial for optimizing reaction conditions to either promote the formation of this compound or, in other contexts like food processing, to suppress the formation of related glycidyl esters. researchgate.netresearchgate.net
Kinetic modeling is another computational approach that has been used to study the formation and degradation of glycidyl esters at high temperatures. nih.gov These models can determine reaction rate constants and activation energies, providing a quantitative understanding of how process parameters like temperature and time influence the concentration of the final product. nih.gov For example, such studies have shown that the degradation of glycidyl esters can occur more readily than their formation under certain heating conditions. nih.gov
Looking ahead, Molecular Dynamics (MD) simulations hold significant promise for understanding the structure-property relationships of polymers incorporating this compound. mdpi.commdpi.com MD simulations model the physical movements of atoms and molecules over time, allowing researchers to predict macroscopic properties from the bottom up. By building atomistic or coarse-grained models of polymer chains containing this compound, researchers could simulate properties such as:
Glass transition temperature (Tg)
Mechanical response to stress and strain
Adhesion properties at interfaces
Diffusion of small molecules within the polymer matrix
These simulations can provide a molecular-level understanding of how the unique branched structure of the neodecanoate group contributes to the flexibility, durability, and low viscosity of the resulting polymers. This predictive capability will be invaluable for the rational design of new polymers and composites with precisely tailored performance characteristics for advanced applications.
Q & A
Q. What are the optimal synthetic routes for glycidyl neodecanoate, and how do reaction conditions influence yield and purity?
this compound is synthesized via esterification of glycidol with neodecanoyl chloride, often catalyzed by tetraalkylammonium salts (e.g., TMAC) at 70–90°C. Key parameters include stoichiometric ratios, temperature control, and catalyst loading. Yan et al. (2020) demonstrated that a molar ratio of 1:1.2 (glycidol:neodecanoyl chloride) and a reaction time of 4 hours at 80°C achieved 92% yield. Post-synthesis purification via vacuum distillation or column chromatography is critical to remove unreacted glycidol and byproducts .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Chromatography : HPLC and GC-MS are used to assess purity and detect impurities (e.g., residual glycidol or neodecanoic acid).
- Spectroscopy : FT-IR confirms the presence of epoxy (C-O-C at 1250 cm⁻¹) and ester (C=O at 1730 cm⁻¹) groups. NMR (¹H and ¹³C) provides detailed structural elucidation, such as distinguishing branched isomers.
- Physicochemical Properties : Density (0.966 g/mL at 25°C) and refractive index (n20/D 1.444) are critical for quality control .
Q. How does this compound function as a reactive diluent in epoxy resins, and what experimental parameters should be monitored during formulation?
this compound reduces epoxy resin viscosity while participating in crosslinking reactions via its epoxide group. Researchers should track:
- Curing kinetics : Use differential scanning calorimetry (DSC) to study the exothermic reaction with amines or anhydrides.
- Mechanical properties : Post-curing, evaluate tensile strength and glass transition temperature (Tg) to assess the diluent’s impact on polymer networks.
- Stoichiometry : Maintain a 1:1 equivalent ratio between epoxide groups and curing agents to avoid incomplete crosslinking .
Advanced Research Questions
Q. What mechanistic insights explain the high efficiency of water as a regulator in this compound’s epoxide ring-opening reactions?
Water acts as a green solvent and nucleophilic catalyst in epoxide ring-opening. Yan et al. (2021) found that water enhances proton transfer during nucleophilic attack, improving reaction rates by 30% compared to organic solvents. Kinetic studies (e.g., Arrhenius plots) reveal a lower activation energy (Ea = 45 kJ/mol) in aqueous systems, attributed to hydrogen bonding stabilization of transition states .
Q. How do structural variations (e.g., branched isomers) in this compound influence its reactivity and application performance?
Branched isomers (e.g., 2-ethyl-2,5-dimethylhexanoate) introduce steric hindrance, slowing epoxide ring-opening but improving hydrolytic stability. Computational modeling (DFT or MD simulations) can predict isomer-specific reactivity. Experimentally, isomers are separated via preparative chromatography and tested for curing efficiency in epoxy systems. For example, the 2,2-dimethyloctanoate isomer exhibits 15% faster curing than linear analogs due to reduced steric effects .
Q. What toxicological thresholds (e.g., NOAEL) should guide safe handling of this compound in laboratory settings?
Subchronic toxicity studies in rodents established a NOAEL of 1000 ppm (oral exposure). At higher doses (>2000 ppm), hepatotoxicity and renal tubular necrosis were observed. Researchers must implement:
- Exposure controls : Use fume hoods and PPE (gloves, goggles) during synthesis.
- Waste management : Neutralize waste with aqueous bases (e.g., NaOH) to hydrolyze residual epoxide groups .
Q. Can this compound be integrated into sustainable polymer systems, and what life-cycle metrics validate its environmental impact?
Life-cycle assessment (LCA) studies compare this compound with petrochemical diluents. Key metrics include:
- Carbon footprint : 20% lower than bisphenol-A-based epoxies due to reduced energy input in synthesis.
- Biodegradability : Hydrolysis products (neodecanoic acid and glycerol derivatives) show 80% mineralization in soil over 90 days.
- Renewability : Use of bio-sourced glycidol (from glycerol) further enhances sustainability .
Methodological Guidelines
Q. How should researchers design experiments to resolve contradictions in reported reaction efficiencies for this compound?
- Reproducibility checks : Validate published protocols (e.g., Yan et al., 2020) under identical conditions.
- Parameter screening : Use design-of-experiment (DoE) approaches to isolate variables (e.g., catalyst type, solvent polarity).
- Cross-lab collaboration : Share raw data (e.g., NMR spectra, kinetic curves) via open-access platforms to identify methodological discrepancies .
Q. What computational tools are recommended for modeling this compound’s interactions in polymer matrices?
- Molecular Dynamics (MD) : Simulate epoxy-curing processes using force fields (e.g., OPLS-AA) to predict crosslink density.
- Density Functional Theory (DFT) : Calculate activation energies for epoxide ring-opening pathways (e.g., nucleophilic vs. electrophilic mechanisms).
- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to experimental outcomes like adhesion strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
